3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid
Overview
Description
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is a heterocyclic compound that features both pyrazole and indolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid typically involves the cyclocondensation of suitable precursors. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions. These methods are designed to improve yield and efficiency while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazole and indolizine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in proton transfer processes, which are crucial for its biological activity. The presence of both pyrazole and indolizine rings allows it to participate in various intermolecular interactions, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-5-yl)-indolizine-1-carboxylic acid
- 3-(1H-Pyrazol-4-yl)-indolizine-1-carboxylic acid
- 3-(1H-Pyrazol-3-yl)-indolizine-2-carboxylic acid
Uniqueness
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVKWOCYMJMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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